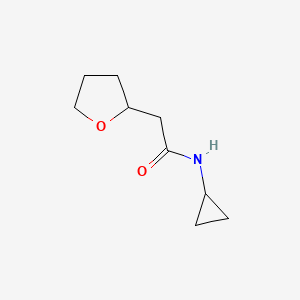![molecular formula C14H14F3N3O B6496817 N-[2-(4-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine CAS No. 1457281-53-6](/img/structure/B6496817.png)
N-[2-(4-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[2-(4-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has a trifluoromethyl group (-CF3), which is a functional group in organic chemistry that is characterized by three fluorine atoms attached to a carbon atom. The methoxyphenyl group is a phenyl ring with a methoxy group (-OCH3) attached .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrimidine ring provides a planar, aromatic center to the molecule. The electronegative fluorine atoms in the trifluoromethyl group could create a polar region in the molecule .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The pyrimidine ring might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The trifluoromethyl group is generally quite stable but could potentially undergo reactions with very strong nucleophiles .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, affecting its solubility in different solvents .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
The compound has been investigated for its antimicrobial potential. Specifically, newly synthesized derivatives of N-[2-(4-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine were evaluated against bacterial (both Gram-positive and Gram-negative) and fungal species. The results indicated that certain derivatives exhibited promising antimicrobial activity .
Anticancer Properties
Efforts have been made to explore the anticancer activity of this compound. In particular, it was tested against estrogen receptor-positive human breast adenocarcinoma cancer cells (MCF7). Among the derivatives, compounds d6 and d7 demonstrated significant activity against breast cancer cells. These findings suggest potential applications in cancer treatment .
Hole-Transport Materials (HTMs) in Organic Solar Cells
The compound’s derivatives have been studied as hole-transport materials (HTMs) in organic solar cells. Researchers designed N,N-bis(4-methoxyphenyl)naphthalen-2-amine-based HTMs with different conjugated π-bridge cores. Computational analyses using density functional theory (DFT) and time-dependent DFT (TD-DFT) were performed to understand their electronic properties and charge transport behavior .
Oleamide Derivatives
An interesting derivative, N-[2-(4-methoxyphenyl)ethyl]oleamide , was synthesized by esterification of oleic acid to methyl oleate, followed by reaction with N-2-(4-methoxyphenyl)ethylamine. This oleamide was characterized using various techniques, including IR, MS, and NMR spectroscopy. Its potential applications in various fields warrant further investigation .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O/c1-21-11-4-2-10(3-5-11)6-8-18-13-19-9-7-12(20-13)14(15,16)17/h2-5,7,9H,6,8H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPAVTYDIZCVHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2=NC=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-2-phenylacetamide](/img/structure/B6496737.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B6496743.png)
![N-[4-({[(3,5-dimethoxyphenyl)methyl]sulfanyl}methyl)-1,3-thiazol-2-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B6496748.png)
![3-(4-fluorophenyl)-7,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6496763.png)
![5-bromo-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B6496769.png)
![7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B6496782.png)
![(2E)-2-{[(thiophen-2-yl)formamido]imino}-2H-chromene-3-carboxamide](/img/structure/B6496783.png)
![ethyl (2E)-2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-5-(4-fluorophenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6496788.png)
![[1-(1,3-thiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B6496805.png)
![5-methyl-3-[(2-methylphenoxy)methyl]-1,2-oxazole](/img/structure/B6496813.png)
![2-[benzyl(methyl)amino]cyclopentan-1-ol](/img/structure/B6496814.png)
![3-[(2-chlorophenoxy)methyl]pyridine](/img/structure/B6496832.png)
![3-[(3-methylphenoxy)methyl]pyridine](/img/structure/B6496833.png)
